molecular formula C31H28N2O2S B7696281 (4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7696281
M. Wt: 492.6 g/mol
InChI Key: CAWZADMEADXRAP-NLRVBDNBSA-N
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Description

(4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a tert-butylphenyl group, and an oxazol-5-one ring

Properties

IUPAC Name

(4E)-2-(4-tert-butylphenyl)-4-[[8-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O2S/c1-19-9-15-25(16-10-19)36-29-23(17-22-8-6-7-20(2)27(22)33-29)18-26-30(34)35-28(32-26)21-11-13-24(14-12-21)31(3,4)5/h6-18H,1-5H3/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWZADMEADXRAP-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=C(C=C5)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including sulfonation, alkylation, and cyclization to form the desired oxazol-5-one ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, and modifications to this structure can lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the quinoline and oxazol-5-one rings contributes to its biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Oxazol-5-one derivatives: These compounds have the oxazol-5-one ring and are used in similar applications.

Uniqueness

What sets (4E)-2-(4-Tert-butylphenyl)-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one apart is its combination of the quinoline and oxazol-5-one rings, along with the tert-butylphenyl group. This unique structure provides a balance of electronic properties and biological activity, making it a valuable compound for various applications.

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